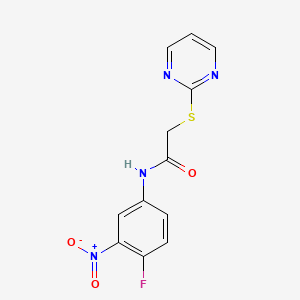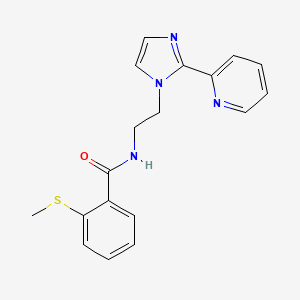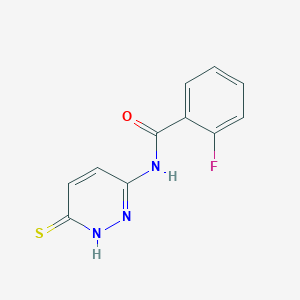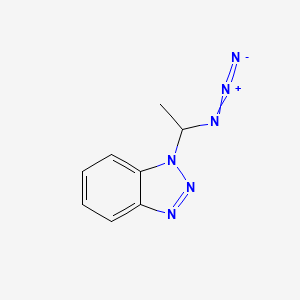
N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide" is a chemical entity that has not been directly described in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied for various applications, including herbicidal activity and potential antiviral properties against COVID-19 . These compounds are characterized by the presence of a pyrimidine ring, which is a common feature in many pharmaceuticals and agrochemicals due to its versatile chemical properties and biological activities.
Synthesis Analysis
The synthesis of related compounds involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, which are used to create a series of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides with confirmed structures through 1H NMR, IR, mass spectrum, and elemental analyses . Another related compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, was synthesized and characterized by FT-IR and FT-Raman spectra . These methods are likely similar to those that would be used in the synthesis of "N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide."
Molecular Structure Analysis
The molecular structure and vibrational assignments of a related compound were carried out using density functional B3LYP method with the 6-311G++(d,p) basis set . The optimized geometry indicated near-planarity between the phenyl and pyrimidine rings, which is a common structural feature that could be expected in the compound of interest. The presence of electronegative substituents like fluorine atoms can influence the geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
The related compounds exhibit various chemical reactions, such as the formation of peptide or ester bonds via oxidation-reduction condensation when activated in the presence of RCOOH and tertiary phosphine . The Npys group, a novel selective protecting group, can be activated for peptide bond formation and is easily removed under specific conditions without affecting other protecting groups . These reactions are indicative of the potential reactivity of the compound of interest in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been evaluated, including their herbicidal activities against dicotyledonous weeds . The antiviral potency of a related compound was investigated by docking against SARS-CoV-2 protein, with a binding energy of -8.7 kcal/mol indicating a strong interaction . The drug likeness and pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity were also analyzed based on Lipinski's rule . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a pharmaceutical agent.
Scientific Research Applications
Synthesis and Antitumor Applications
- Antitumor Drug Intermediates : The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate (7), an important intermediate in many antitumor drugs, illustrates the utility of compounds related to N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide in cancer treatment. This compound is widely used in small molecular inhibitors of anti-tumor and was synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution (Gan et al., 2021).
Radiopharmaceutical Development
- Radioligand Synthesis : Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, synthesized with similar structural components, have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, leading to their use in positron emission tomography (PET) imaging for neurodegenerative disorders (Fookes et al., 2008).
Anti-Inflammatory and Analgesic Applications
- Anti-Inflammatory and Analgesic Agents : Derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, closely related in structure, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds displayed improved activities, indicating potential therapeutic applications (Muralidharan et al., 2019).
Radiosensitizing in Cancer Therapy
- Radiosensitizing in Cancer Therapy : Phenylpyrimidine derivatives, closely related in structure, have been investigated for their potential as radiosensitizers in cancer therapy. These compounds have shown to inhibit cell viability and increase the efficacy of radiotherapy in cancer treatment (Jung et al., 2019).
Allergenic Potential in Pharmaceutical Industry
- Allergenic Potential : In a case study, a pharmaceutical worker experienced allergic reactions while working with intermediates in the synthesis of flutamide, a drug structurally similar to N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide. This highlights the allergenic potential of such compounds in the pharmaceutical industry (Jungewelter & Aalto‐Korte, 2008).
Anti-Anoxic Activity
- Anti-Anoxic Agents : Novel 4-(3-nitrophenyl)pyridine and 4-(3-nitrophenyl)pyrimidine derivatives, similar in structure, have shown anti-anoxic activity, suggesting potential therapeutic applications in conditions requiring protection against oxygen deprivation (Kuno et al., 1993).
Anticancer Activity
- Anticancer Agents : Fluorinated coumarin–pyrimidine hybrids, structurally related, have been synthesized and evaluated for their anticancer activity, demonstrating significant cytotoxicity against human cancer cell lines (Hosamani et al., 2015).
Larvicidal Activity
- Larvicidal Agents : Pyrimidine derivatives linked with morpholinophenyl, structurally related, have been synthesized and evaluated for larvicidal activity, showing significant effects against larvae, indicating potential use in pest control (Gorle et al., 2016).
Fluorescence Binding Studies
- Fluorescence Binding Studies : p-Hydroxycinnamic acid amides, structurally related, have been synthesized and investigated for their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies, highlighting potential biological interactions and binding properties (Meng et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O3S/c13-9-3-2-8(6-10(9)17(19)20)16-11(18)7-21-12-14-4-1-5-15-12/h1-6H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMBVFVFKDIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3005959.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005960.png)

![N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3005963.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B3005966.png)


![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B3005972.png)


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)